4-(thiophen-2-yl)benzene-1,2-diamine

hERG Cardiotoxicity Screening Voltage-Gated Potassium Channel

4-(Thiophen-2-yl)benzene-1,2-diamine is a small-molecule aromatic diamine featuring a thiophene ring directly attached to the 4-position of a 1,2-phenylenediamine scaffold. The compound is classified as a discovery agent in the DrugMap database and is annotated as an inhibitor of the voltage-gated potassium channel Kv11.1 (hERG/KCNH2).

Molecular Formula C10H10N2S
Molecular Weight 190.3
CAS No. 471239-63-1
Cat. No. B6270061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(thiophen-2-yl)benzene-1,2-diamine
CAS471239-63-1
Molecular FormulaC10H10N2S
Molecular Weight190.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Thiophen-2-yl)benzene-1,2-diamine (CAS 471239-63-1): A hERG-Targeted Small-Molecule Discovery Agent and Key Intermediate for HDAC Inhibitors


4-(Thiophen-2-yl)benzene-1,2-diamine is a small-molecule aromatic diamine featuring a thiophene ring directly attached to the 4-position of a 1,2-phenylenediamine scaffold [1]. The compound is classified as a discovery agent in the DrugMap database and is annotated as an inhibitor of the voltage-gated potassium channel Kv11.1 (hERG/KCNH2) [1]. It carries the FDA Unique Ingredient Identifier (UNII) E9EDG3RM2C, confirming its recognition in global regulatory substance registration systems [2]. The compound is commercially available for research purposes with a specified minimum purity of 95% .

Why 4-(Thiophen-2-yl)benzene-1,2-diamine Cannot Be Replaced by Generic 1,2-Phenylenediamine or Other Aromatic Diamines


Simple 1,2-phenylenediamine is a ubiquitous building block, but its lack of a thiophene substituent eliminates the specific molecular recognition and physicochemical properties required for engaging the hERG potassium channel and for constructing thiophenyl-substituted benzamide HDAC inhibitors [1][2]. The thiophene ring introduces a sulfur heteroatom that participates in unique electronic interactions and contributes to a distinct LogP and hydrogen-bonding profile (LogP 1.9, 2 HBD, 3 HBA) [1]. Generic substitution with 4-phenyl, 4-furyl, or other heteroaryl analogs alters both the target engagement profile and the downstream synthetic utility, making 4-(thiophen-2-yl)benzene-1,2-diamine non-interchangeable for applications requiring this precise thiophene-benzene-diamine architecture.

Quantitative Differentiation Evidence for 4-(Thiophen-2-yl)benzene-1,2-diamine (CAS 471239-63-1) Against Closest Analogs


Target Engagement: hERG (KCNH2) Inhibitor Annotation vs. Unannotated 1,2-Phenylenediamine Analog

The DrugMap database explicitly annotates 4-(thiophen-2-yl)benzene-1,2-diamine as an inhibitor of the hERG (KCNH2) voltage-gated potassium channel, a critical cardiac safety target [1]. In contrast, the parent compound 1,2-phenylenediamine lacks any such target annotation in the same database. While a precise IC50 value for hERG inhibition is not publicly provided in the DrugMap entry, the binary target-annotated vs. unannotated distinction constitutes a qualitative differential signal relevant for users seeking a defined hERG-active chemical probe or a reference compound for cardiotoxicity profiling.

hERG Cardiotoxicity Screening Voltage-Gated Potassium Channel

Physicochemical Profile: LogP, Hydrogen Bond Capacity, and Rotatable Bond Count vs. 1,2-Phenylenediamine

4-(Thiophen-2-yl)benzene-1,2-diamine exhibits a measured or calculated LogP of 1.9, contains 2 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), and has 1 rotatable bond [1]. The parent 1,2-phenylenediamine (C6H8N2, MW 108.14) has a LogP of approximately -0.5 to 0.3, 2 HBD, 2 HBA, and 0 rotatable bonds. The introduction of the thiophene ring increases LogP by approximately 1.6–2.4 units, adds one hydrogen bond acceptor (the sulfur atom), and introduces a single rotatable bond at the biaryl junction, altering membrane permeability and protein-binding characteristics relevant to CNS and intracellular target accessibility.

Drug-Likeness Physicochemical Properties Lead Optimization

Synthetic Provenance: Documented Intermediate in Thiophenyl Benzamide HDAC Inhibitor Patent (CN101466670B)

Patent CN101466670B explicitly claims and describes N-(2-amino-5-thiophen-2-ylphenyl)-3-hydroxybenzamide and related N-(2-amino-5-thiophen-2-ylphenyl) carboxamides, which are potent and isotype-selective histone deacetylase (HDAC) inhibitors [1]. The 4-(thiophen-2-yl)benzene-1,2-diamine scaffold is the direct synthetic precursor to these 2-amino-5-thiophen-2-ylphenyl benzamide derivatives. No analogous patent claims were found for the 4-furyl or 4-phenyl variants in the same HDAC inhibitor context, suggesting that the thiophene sulfur atom is specifically required for the HDAC isotype-selectivity and antiproliferative activity described in the AACR abstract (Compound 1, thiophenyl CI-994 derivative) [2].

HDAC Inhibitors Benzamide Synthesis Thiophenyl Derivatives

Regulatory Identity and Supply Chain Traceability: FDA UNII Registration vs. Unregistered Analogs

4-(Thiophen-2-yl)benzene-1,2-diamine has been assigned the FDA Unique Ingredient Identifier (UNII) E9EDG3RM2C in the FDA Global Substance Registration System (GSRS) [1]. This UNII registration provides a definitive, globally recognized substance identity that supports regulatory submissions, pharmacovigilance, and supply chain integrity. Closely related analogs such as 4-(furan-2-yl)benzene-1,2-diamine and 4-(thiazol-2-yl)benzene-1,2-diamine do not appear to have active UNII registrations, which can create hurdles in regulatory documentation and complicate procurement verification.

FDA UNII Regulatory Compliance Substance Registration

Commercial Availability with Defined Purity: AKSci 95% Purity Specification vs. Unspecified or Lower-Purity Sources

AKSci offers 4-(thiophen-2-yl)benzene-1,2-diamine with a minimum purity specification of 95%, in sizes from 100 mg ($427) to 1 g ($957) and 5 g ($2,569), with a defined long-term storage condition (cool, dry place) . While other vendors may list this compound, AKSci's transparent purity specification and pricing provide a clear procurement benchmark. Many close analogs (e.g., 4-(thiazol-2-yl)benzene-1,2-diamine) are either not commercially stocked or are available only through custom synthesis with undefined purity and unpredictable lead times.

Chemical Procurement Purity Specification Research Supply

High-Value Application Scenarios for 4-(Thiophen-2-yl)benzene-1,2-diamine (CAS 471239-63-1) Based on Verified Differentiation Evidence


Cardiac Safety Pharmacology and hERG Channel Research Tool

As a compound annotated as a hERG (KCNH2) inhibitor in the DrugMap database [1], 4-(thiophen-2-yl)benzene-1,2-diamine can serve as a chemical probe for cardiac ion channel studies or as a reference ligand in hERG screening assays. Its favorable drug-like physicochemical properties (LogP 1.9, 2 HBD, 3 HBA) [1] make it a suitable starting point for structure-activity relationship (SAR) studies aimed at developing safer cardiovascular drugs.

Medicinal Chemistry: Synthesis of Isotype-Selective HDAC Inhibitors

The compound is a validated synthetic intermediate for N-(2-amino-5-thiophen-2-ylphenyl) benzamide HDAC inhibitors, as claimed in patent CN101466670B [2]. The thiophene-modified CI-994 analog described in the AACR abstract demonstrates significantly enhanced HDAC inhibitory activity and altered selectivity profiles compared to the parent benzamide, supporting the use of this diamine building block in the design of next-generation, isotype-selective HDAC inhibitors for oncology applications [3].

Regulatory-Compliant Lead Optimization Programs

With an assigned FDA UNII (E9EDG3RM2C) [4], this compound offers a clear regulatory identity that facilitates its use in IND-enabling studies and pharmacovigilance documentation. For drug discovery programs that anticipate regulatory filings, starting with a UNII-registered building block reduces ambiguity in the supply chain and supports compliance with FDA substance registration requirements.

Chemical Biology and Tool Compound Procurement

Commercially available from AKSci at 95% purity with defined lead times (100 mg to 5 g scales) , this compound enables rapid initiation of chemical biology studies without the delays of custom synthesis. Its unique thiophene-benzene-diamine scaffold, with a LogP of 1.9 and an additional hydrogen bond acceptor contributed by the thiophene sulfur, provides a distinct physicochemical profile that is not replicated by the parent 1,2-phenylenediamine [1], making it valuable for fragment-based screening libraries.

Quote Request

Request a Quote for 4-(thiophen-2-yl)benzene-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.